molecular formula C12H18O2 B14848895 2-(Tert-butoxy)-4-ethylphenol

2-(Tert-butoxy)-4-ethylphenol

Cat. No.: B14848895
M. Wt: 194.27 g/mol
InChI Key: OCCFYQUUGYPWCW-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-ethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-4-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced to the phenol ring through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxy group into the phenol ring. The flow process is more versatile and environmentally friendly compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted phenols.

Scientific Research Applications

2-(Tert-butoxy)-4-ethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-4-ethylphenol involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxy)-4-ethylphenol is unique due to the presence of both the tert-butoxy and ethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-ethyl-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C12H18O2/c1-5-9-6-7-10(13)11(8-9)14-12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

OCCFYQUUGYPWCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)OC(C)(C)C

Origin of Product

United States

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